2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
Research by Abu‐Hashem et al. (2020) delves into the synthesis of novel heterocyclic compounds, including 1,3,5-triazines and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds demonstrate significant anti-inflammatory and analgesic activities, highlighting their potential as cyclooxygenase-1/2 (COX-1/2) inhibitors. Such research underpins the development of new therapeutic agents targeting inflammation and pain management, showcasing the diverse applications of triazine derivatives in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. Their work demonstrates the potential of such compounds to inhibit the growth of various microorganisms, which is crucial for developing new antibiotics and antiseptics. This underscores the significance of triazine and related derivatives in combating microbial resistance, an ongoing challenge in the pharmaceutical industry (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemoselective Synthesis
Magadum and Yadav (2018) reported on the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to the synthesis of N-(2-hydroxyphenyl)acetamide. This process exemplifies the application of biocatalysis in achieving selective chemical transformations, offering environmentally friendly alternatives to traditional chemical synthesis methods. Such methodologies are pivotal in the sustainable production of pharmaceuticals and fine chemicals, highlighting the role of enzyme catalysis in modern synthetic chemistry (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-29-17-10-8-16(9-11-17)23-19(27)13-30-21-25-24-18(20(28)26(21)22)12-15-6-4-14(2)5-7-15/h4-11H,3,12-13,22H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOATJCRKBJNRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.